molecular formula C8H9N5O3 B3249750 Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate CAS No. 196806-14-1

Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

Cat. No. B3249750
CAS RN: 196806-14-1
M. Wt: 223.19 g/mol
InChI Key: MEGAXIXWEFNDMQ-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 8950754

Molecular Structure Analysis

  • Monoisotopic Mass : 223.070541 Da

Scientific Research Applications

Antitumor Activity

Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate and its derivatives have shown significant potential in antitumor activity. For instance, novel derivatives of this compound were synthesized and evaluated for their growth inhibition in various human solid tumor cell lines and leukemia cells. Notably, certain compounds exhibited more potent antitumor activity than others, including the well-known drug temozolomide, especially against leukemia HL-60 cells, and demonstrated enhanced water-solubility (Liu, Yang, Cheng, & Zhao, 2010).

Synthesis and Chemistry

This compound is also significant in the synthesis and chemistry of related antitumor drugs. For example, an efficient synthesis of 4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide (nor-temozolomide) was reported, offering a new route to synthesize temozolomide, a known antitumor drug, without using hazardous materials like methyl isocyanate (Cousin, Stevens, & Hummersone, 2012).

Fluorescence and Inhibitory Properties

In another study, derivatives of this compound were synthesized with unique reactivity, leading to the discovery of novel fluorescent molecules and potential inhibitors of certain plants. This highlights its diverse application in fluorescence and as a potential herbicide (Wu et al., 2006).

Solvation Analysis

Solvation analysis of halogenated derivatives of this compound in various solvents revealed insights into their physical properties, such as free energies, electrostatic interactions, and induced dipole moments. This research contributes to understanding the solvation characteristics in different environments (S., Uthu, I. E., & Aulraj, 2014).

properties

IUPAC Name

ethyl 3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O3/c1-3-16-7(14)5-6-10-11-12(2)8(15)13(6)4-9-5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGAXIXWEFNDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=NN(C(=O)N2C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
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Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
Reactant of Route 4
Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
Reactant of Route 6
Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

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